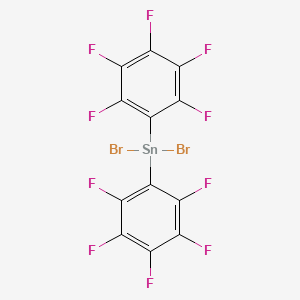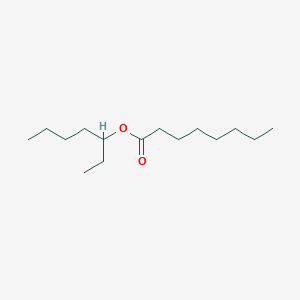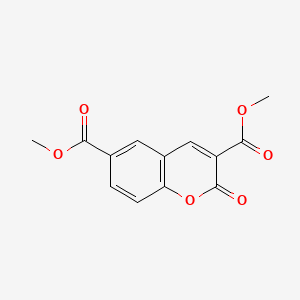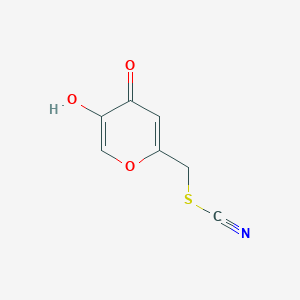
(5-Hydroxy-4-oxo-4h-pyran-2-yl)methyl thiocyanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Hydroxy-4-oxo-4h-pyran-2-yl)methyl thiocyanate is a chemical compound known for its unique structure and potential applications in various fields. This compound features a pyran ring with a hydroxyl group and a thiocyanate group attached, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Hydroxy-4-oxo-4h-pyran-2-yl)methyl thiocyanate typically involves the reaction of a suitable pyran derivative with thiocyanate reagents under controlled conditions. One common method includes the use of 5-hydroxy-4-oxo-4H-pyran-2-ylmethyl chloride as a starting material, which reacts with potassium thiocyanate in the presence of a suitable solvent like acetone or ethanol. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
(5-Hydroxy-4-oxo-4h-pyran-2-yl)methyl thiocyanate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The thiocyanate group can be substituted with other nucleophiles, such as amines or halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN3) or sodium iodide (NaI) in polar solvents.
Major Products Formed
Oxidation: Formation of 5-oxo-4H-pyran-2-ylmethyl thiocyanate.
Reduction: Formation of 5-hydroxy-4H-pyran-2-ylmethyl thiocyanate.
Substitution: Formation of various substituted pyran derivatives depending on the nucleophile used.
Scientific Research Applications
(5-Hydroxy-4-oxo-4h-pyran-2-yl)methyl thiocyanate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (5-Hydroxy-4-oxo-4h-pyran-2-yl)methyl thiocyanate involves its interaction with molecular targets such as enzymes and receptors. The compound’s thiocyanate group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. Additionally, the hydroxyl group can participate in hydrogen bonding, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
(5-Hydroxy-4-oxo-4h-pyran-2-yl)methyl thiocyanate is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. Unlike similar compounds, it offers a versatile platform for further functionalization and exploration in various research fields.
Properties
CAS No. |
6323-20-2 |
|---|---|
Molecular Formula |
C7H5NO3S |
Molecular Weight |
183.19 g/mol |
IUPAC Name |
(5-hydroxy-4-oxopyran-2-yl)methyl thiocyanate |
InChI |
InChI=1S/C7H5NO3S/c8-4-12-3-5-1-6(9)7(10)2-11-5/h1-2,10H,3H2 |
InChI Key |
JRAIHVYCDWBNHS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(OC=C(C1=O)O)CSC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(Isocyanatomethoxy)methyl]benzene](/img/structure/B14735048.png)

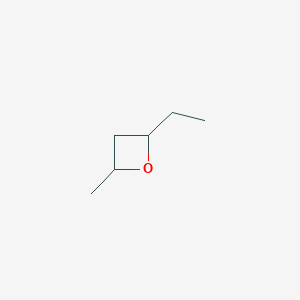
![3-Methyl-1-[(propan-2-yl)oxy]-2,5-dihydro-1H-1lambda~5~-phosphol-1-one](/img/structure/B14735062.png)
![1-(4-Chlorophenyl)-4-{3-[4-(3-methylphenyl)piperazin-1-yl]propyl}piperazine](/img/structure/B14735070.png)
![N-(1-{2-[(4-Butoxy-3-ethoxyphenyl)methylidene]hydrazinyl}-3-methyl-1-oxobutan-2-yl)-3,4-dichlorobenzamide](/img/structure/B14735073.png)

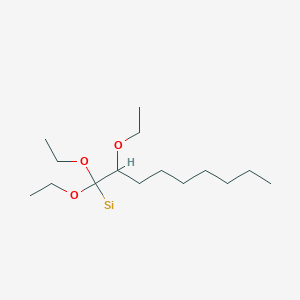
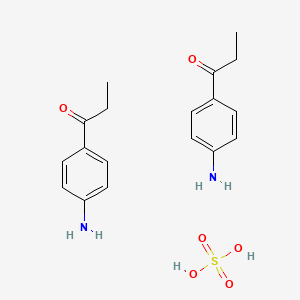
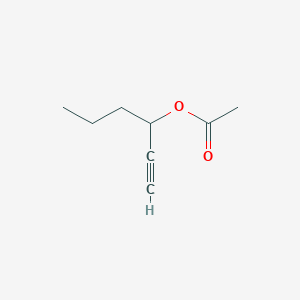
![Phosphonic acid, [(dimethylamino)carbonyl]-, diethyl ester](/img/structure/B14735120.png)
